Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 920527-12-4
VCID: VC16394450
InChI: InChI=1S/C15H17NO3S/c1-11(2)12-6-8-15(9-7-12)20(18,19)16-13-4-3-5-14(17)10-13/h3-11,16-17H,1-2H3
SMILES:
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-

CAS No.: 920527-12-4

Cat. No.: VC16394450

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- - 920527-12-4

Specification

CAS No. 920527-12-4
Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
IUPAC Name N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C15H17NO3S/c1-11(2)12-6-8-15(9-7-12)20(18,19)16-13-4-3-5-14(17)10-13/h3-11,16-17H,1-2H3
Standard InChI Key SPPIHSBBAUAEAI-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O

Introduction

Chemical Properties and Structural Characterization

Molecular Architecture

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-, exhibits a planar benzene ring sulfonylated at the 1-position, with an N-linked 3-hydroxyphenyl group and a para-isopropyl substituent. The IUPAC name, N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide, reflects its substituent arrangement (Table 1).

Table 1: Key Chemical Properties

PropertyValue
CAS Number920527-12-4
Molecular FormulaC₁₅H₁₇NO₃S
Molecular Weight291.4 g/mol
IUPAC NameN-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
InChIKeySPPIHSBBAUAEAI-UHFFFAOYSA-N

The hydroxyl group at the meta position of the phenylamine moiety introduces polarity, while the isopropyl group enhances lipophilicity, influencing solubility and membrane permeability.

Synthesis and Preparation

Challenges in Optimization

  • Steric Hindrance: The bulky isopropyl group may slow sulfonylation, necessitating elevated temperatures.

  • Hydroxyl Group Protection: The phenolic -OH could be acetylated prior to reaction to prevent side reactions .

Applications and Future Research Directions

Pharmaceutical Development

  • Antibacterial Drug Candidates: Structural optimization could improve DHPS binding affinity .

  • CA-Targeted Therapies: Screening against CA isoforms (e.g., CA II, VII, IX) may reveal isoform-specific inhibition .

Computational Modeling

Molecular docking studies using AutoDock Vina could predict binding modes to DHPS (PDB: 1AJ0) or CA II (PDB: 3KS3) .

ADMET Profiling

Predicted properties via SwissADME:

  • LogP: ~3.1 (moderate lipophilicity)

  • Bioavailability Score: 0.55

  • Blood-Brain Barrier Permeation: Likely due to moderate molecular weight.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Sulfonamides

CompoundMolecular FormulaTarget ActivityIC₅₀/ MIC
Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-C₁₅H₁₇NO₃SN/A (Predicted CA/DHPS)N/A
SulfamethoxazoleC₁₀H₁₁N₃O₃SDHPS Inhibition8 µg/mL (S. aureus)
Valdecoxib Metabolite M9C₁₆H₁₄N₂O₄SCOX-2 Inhibition0.005 µM (COX-2)
4-(3-Benzylguanidino)benzenesulfonamideC₁₄H₁₆N₄O₂SCA VII Inhibition12 nM

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